molecular formula C18H20ClF3N6O B6445801 4-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2640866-13-1

4-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Número de catálogo: B6445801
Número CAS: 2640866-13-1
Peso molecular: 428.8 g/mol
Clave InChI: CGAIAEPSRUGDBN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine (CAS 2640866-13-1) is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C18H20ClF3N6O and a molecular weight of 428.84 g/mol, this compound features a multifunctional architecture combining a pyrimidine core, a morpholine ring, and a substituted pyridinylpiperazine moiety . This structural combination presents a high degree of versatility for chemical exploration. The presence of electron-withdrawing groups, including the trifluoromethyl and chloro substituents on the pyridine ring, is a key structural feature that can enhance binding affinity in target interactions . Furthermore, the morpholine and piperazine rings are known to contribute favorably to the compound's solubility profile and metabolic stability, making it a valuable scaffold for developing pharmacologically active agents . The calculated physicochemical properties include an XLogP3 of 3.1, a topological polar surface area of 57.6 Ų, and a pKa of 10.63±0.50, indicating good membrane permeability and making it a promising candidate for hit-to-lead optimization programs . While the specific biological target of this exact compound is an area of active investigation, its structural motifs are commonly associated with kinase inhibition and receptor modulation. Piperazine-containing analogues are frequently explored for their potent activity against infectious diseases and in oncology research . Related compounds have demonstrated promising activity in high-throughput screens against bacterial targets, underscoring the value of this chemical class in probing novel biological pathways . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

4-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClF3N6O/c19-14-11-13(18(20,21)22)12-24-16(14)27-3-5-28(6-4-27)17-23-2-1-15(25-17)26-7-9-29-10-8-26/h1-2,11-12H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAIAEPSRUGDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Morpholine : A six-membered ring containing oxygen and nitrogen atoms, known for its role in various pharmacological agents.
  • Pyrimidine : A heterocyclic aromatic organic compound that is a key component in nucleic acids.
  • Piperazine : A saturated six-membered ring containing two nitrogen atoms, often found in medications due to its diverse biological activities.
  • Chloro and Trifluoromethyl Groups : These groups enhance the lipophilicity and biological activity of the compound.

Molecular Formula

The molecular formula for this compound is C19H20ClF3N6OC_{19}H_{20}ClF_3N_6O.

Anticancer Activity

Research indicates that compounds containing piperazine and pyrimidine moieties have significant anticancer properties. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines, exhibiting IC50 values ranging from 1.0 to 5.0 μM in vitro studies . The presence of trifluoromethyl groups is often correlated with increased potency against tumor cells.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies show that similar piperazine derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 10 μg/mL . The mechanism of action may involve inhibition of bacterial phosphopantetheinyl transferase, essential for bacterial viability .

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds with similar structures can inhibit acetylcholinesterase (AChE) and urease, suggesting potential applications in treating neurodegenerative diseases and urinary tract infections . The inhibition constants (IC50) for these enzymes are often in the low micromolar range.

Case Studies

  • Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a structurally similar compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 of 3.5 μM. The study highlighted the importance of the trifluoromethyl group in enhancing the compound's activity .
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli, where derivatives showed MIC values as low as 1 μg/mL, indicating strong antibacterial properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Key observations include:

  • Piperazine Substitution : Variations in piperazine substitutions significantly affect potency; for example, introducing electron-withdrawing groups enhances activity.
  • Morpholine Influence : The morpholine ring contributes to solubility and bioavailability, making it a favorable scaffold in drug design.
  • Halogen Effects : The presence of halogens like chlorine and fluorine increases lipophilicity, which can improve cell membrane permeability.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research has indicated that compounds similar to 4-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine exhibit significant antibacterial properties. For instance, studies on related piperazine derivatives have shown their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. These compounds inhibit bacterial phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability and virulence .

Cancer Therapeutics

The compound's structural features suggest potential applications in cancer treatment. Its ability to interact with specific molecular targets involved in tumor growth and proliferation makes it a candidate for further exploration in oncology. The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the molecule, potentially improving its bioavailability .

Neurological Disorders

There is growing interest in the use of morpholine derivatives for treating neurological conditions. Compounds with similar structures have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems, indicating that this compound may also have applications in treating disorders such as depression or anxiety .

Drug Development

The synthesis of this compound can serve as a template for developing new drugs with improved efficacy and safety profiles. Its unique combination of functional groups allows for modifications that can lead to the discovery of novel therapeutics targeting various diseases .

Case Study 1: Inhibition of Bacterial Growth

A study demonstrated that derivatives of piperazine, including those with similar structures to our compound, effectively inhibited bacterial growth at submicromolar concentrations without significant cytotoxicity to human cells. This highlights the potential for developing new antibacterial agents from this class of compounds .

Case Study 2: Anticancer Properties

In vitro assays showed that compounds derived from morpholine exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting a pathway for further drug development .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine-Piperazine-Morpholine Frameworks

The following compounds share the pyrimidine-piperazine-morpholine scaffold but differ in substituents, impacting their physicochemical and biological properties:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (Structure) Molecular Formula Molecular Weight (g/mol) Substituents (R Groups) Key Features Reference
Target Compound
4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine
C₂₀H₂₁ClF₃N₇O 467.88 R₁ = 3-chloro-5-(trifluoromethyl)pyridine; R₂ = morpholine High lipophilicity (Cl, CF₃), moderate solubility (morpholine)
Compound 75
4-(1-(2-(4,4-difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine
C₂₄H₃₁F₂N₇O 495.55 R₁ = 4,4-difluoropiperidine; R₂ = morpholine Increased polarity (difluoropiperidine), potential enhanced metabolic resistance
Compound 77
4-(1-(2-(4-methylpiperazin-1-yl)-6-(pyridine-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine
C₂₄H₃₄N₈O 474.59 R₁ = 4-methylpiperazine; R₂ = morpholine Basic nitrogen (methylpiperazine) improves solubility and target binding
Compound 15c
N-(2-(4-Cyanobenzamido)ethyl)-2-(4-(4-(morpholine-4-carbonyl)-2-nitrophenyl)piperazin-1-yl)pyrimidine-5-carboxamide
C₃₀H₃₁N₉O₆ 621.63 R₁ = nitrobenzene-morpholine carbonyl; R₂ = cyanobenzamide Extended conjugation (nitro group), high polarity (carboxamide)
4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine C₁₆H₂₀FN₇O 345.37 R₁ = 5-fluoropyrimidine; R₂ = morpholine Reduced steric bulk (fluorine), potential for improved pharmacokinetics

Key Differences in Substituent Effects

Nitro groups (e.g., in Compound 15c ) increase polarity but may reduce metabolic stability.

Solubility and Lipophilicity: Morpholine derivatives generally exhibit better aqueous solubility than non-polar substituents (e.g., trifluoromethyl). 4,4-Difluoropiperidine (Compound 75 ) introduces polarity without significantly increasing molecular weight.

Synthetic Accessibility :

  • Suzuki couplings (e.g., pyridinyl boronic acids in ) are widely used for pyrimidine functionalization.
  • The target compound’s 3-chloro-5-(trifluoromethyl)pyridine group may require specialized coupling conditions due to steric hindrance.

Métodos De Preparación

Procedure:

  • 2,4-Dichloropyrimidine (10.0 g, 67.1 mmol) is dissolved in anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Morpholine (7.3 mL, 84.0 mmol) and N,N-diisopropylethylamine (DIEA, 17.5 mL, 100.7 mmol) are added.

  • The mixture is stirred at 90°C for 12 hours.

  • The solvent is evaporated, and the residue is purified via silica gel chromatography (cyclohexane/ethyl acetate, 3:1) to yield 4-morpholino-2-chloropyrimidine as a white solid (9.2 g, 85%).

Characterization :

  • 1H NMR (400 MHz, CDCl₃): δ 8.32 (d, J = 5.6 Hz, 1H), 6.48 (d, J = 5.6 Hz, 1H), 3.78–3.72 (m, 4H), 3.65–3.59 (m, 4H).

  • HPLC Purity : 98.5%.

Piperazine Substitution at Pyrimidine Position 2

The 2-chloro group is replaced with piperazine under palladium catalysis to enhance selectivity and yield.

Procedure:

  • 4-Morpholino-2-chloropyrimidine (5.0 g, 22.7 mmol), piperazine (7.8 g, 90.8 mmol), Pd₂(dba)₃ (0.42 g, 0.45 mmol), and Xantphos (0.52 g, 0.90 mmol) are combined in dioxane (50 mL).

  • The mixture is heated at 100°C for 24 hours under nitrogen.

  • After cooling, the solvent is removed, and the product is washed with water to yield 4-morpholino-2-(piperazin-1-yl)pyrimidine as a pale-yellow solid (5.3 g, 88%).

Optimization Data :

Catalyst SystemTemperature (°C)Yield (%)
Pd(OAc)₂/PPh₃9062
Pd₂(dba)₃/Xantphos10088

Characterization :

  • HRMS (ESI+) : m/z calcd for C₁₂H₂₀N₆O [M+H]⁺: 281.1712; found: 281.1710.

Pyridine DerivativeLeaving GroupYield (%)
2-Bromo-3-Cl-5-CF₃Br78
2-Chloro-3-Cl-5-CF₃Cl45

Characterization :

  • 1H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H), 8.52 (s, 1H), 6.79 (s, 1H), 4.85–4.70 (m, 2H), 4.50–4.33 (m, 2H), 3.95–3.85 (m, 8H).

  • 13C NMR : δ 162.4 (C-F₃), 158.2 (pyrimidine), 150.1 (pyridine), 123.5 (q, J = 270 Hz, CF₃).

Alternative Route: One-Pot Sequential Coupling

To streamline synthesis, a one-pot method combines steps 2 and 3 using a pre-formed 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine .

Procedure:

  • 2,4-Dichloropyrimidine (5.0 g, 33.5 mmol), morpholine (3.7 mL, 42.0 mmol), and DIEA (8.7 mL, 50.3 mmol) in DMF (50 mL) are stirred at 90°C for 6 hours.

  • 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine (10.1 g, 36.9 mmol) and Pd(OAc)₂ (0.38 g, 1.68 mmol) are added directly.

  • After 24 hours at 100°C, the product is isolated via filtration (Yield: 82%).

Advantages :

  • Eliminates intermediate purification.

  • Reduces total reaction time by 30%.

Mechanistic Insights and Challenges

Key Considerations:

  • Regioselectivity : The electron-withdrawing -CF₃ and -Cl groups on the pyridine activate position 2 for substitution, favoring C-N bond formation.

  • Catalyst Choice : Bulky ligands (e.g., Xantphos) prevent bis-alkylation of piperazine.

  • Solvent Effects : Polar aprotic solvents (DMF, dioxane) enhance nucleophilicity of piperazine.

Common Byproducts:

  • Bis-pyridine adducts : Minimized by using a 1:1 ratio of piperazine to pyridine derivative.

  • Dehalogenation : Occurs with excessive palladium loading; controlled by limiting catalyst to 2 mol%.

Q & A

Q. What synthetic strategies are recommended for preparing 4-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine and its derivatives?

  • Methodological Answer : A stepwise approach is typically employed:

Core Assembly : Couple the pyrimidine and morpholine moieties via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

Piperazine Functionalization : Introduce the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group to the piperazine ring using Buchwald-Hartwig amination or SNAr reactions .

Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization (e.g., ethanol/water mixtures).

  • Key Data : Derivatives in achieved yields of 58–65% with HPLC purity >98% via these methods .

Q. How can researchers confirm the structural integrity of this compound and its analogs?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for chemical shifts matching expected proton/carbon environments (e.g., morpholine’s δ ~3.5–4.0 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+^+ peaks) .
  • HPLC : Validate purity (>98% as in ) using reverse-phase C18 columns with UV detection .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer :
  • Enzyme Inhibition : Test against kinases or receptors (e.g., ATP-binding assays) due to the pyrimidine-morpholine scaffold’s relevance in signaling pathways .
  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) for MIC determination, inspired by pyrimidine derivatives in showing antifungal activity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

  • Methodological Answer :
  • Crystal Growth : Optimize solvent systems (e.g., DCM/hexane) for slow evaporation. achieved monoclinic crystals (space group P21/cP2_1/c) with cell parameters a=8.934A˚,b=17.107A˚,c=14.179A˚a = 8.934 \, \text{Å}, b = 17.107 \, \text{Å}, c = 14.179 \, \text{Å}) .
  • Data Collection : Use synchrotron radiation (λ = 0.71073 Å) and refine structures with SHELXL. reported Rfactor=0.055R_{\text{factor}} = 0.055, ensuring high precision .

Q. What computational approaches predict the compound’s drug-likeness and target interactions?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to assess Lipinski’s rule compliance and bioavailability. highlighted oral bioavailability via logP and PSA calculations .
  • Docking Studies : Employ AutoDock Vina to model binding to kinase domains (e.g., EGFR). The trifluoromethyl group may enhance hydrophobic interactions .

Q. How can structural-activity relationships (SAR) be explored for this compound?

  • Methodological Answer :
  • Substituent Variation : Modify the pyridine’s chloro/trifluoromethyl groups (see ’s derivatives) and test activity changes .
  • Bioisosteric Replacement : Replace morpholine with piperidine (as in ) to assess solubility/affinity trade-offs .
  • Data Table :
DerivativeSubstituent (R)Yield (%)Purity (%)Bioactivity (IC50_{50}, nM)
13aTrifluoromethyl5898.64120 (Kinase X)
13cCyano6599.5985 (Kinase X)

Q. How should researchers address contradictions in biological activity data across similar analogs?

  • Methodological Answer :
  • Purity Verification : Re-analyze conflicting compounds via HPLC-MS to rule out impurities (e.g., ’s 99.59% purity threshold) .
  • Conformational Analysis : Use DFT calculations (e.g., Gaussian 16) to compare ground-state geometries, as dihedral angles in impacted activity .
  • Assay Reproducibility : Validate protocols with positive controls (e.g., staurosporine for kinase inhibition) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.